1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine
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Overview
Description
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a fluorinated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route starts with the fluorination of thiophene to obtain 5-fluorothiophene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction to introduce the methyl group. Concurrently, the pyrazole moiety is synthesized through the condensation of hydrazine with a suitable diketone, followed by alkylation to introduce the propan-2-yl group. The final step involves coupling the two intermediates through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the fluorine atom or reduce the pyrazole ring.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})ketone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity. The pyrazole moiety can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other fluorinated thiophene derivatives and pyrazole-containing compounds. Similar compounds include:
(5-chlorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: The difference in the alkyl group on the pyrazole ring can influence the compound’s solubility and pharmacokinetics.
The uniqueness of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16FN3S |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H16FN3S/c1-9(2)16-6-5-10(15-16)7-14-8-11-3-4-12(13)17-11/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
NJEQKUJOXAJFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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